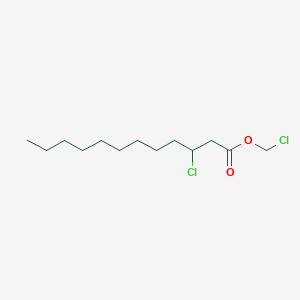
Chloromethyl 3-chlorododecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 3-chlorododecanoate is an organic compound with the molecular formula C₁₃H₂₄Cl₂O₂ and a molecular weight of 283.234 g/mol . . This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 3-chlorododecanoate can be synthesized through the chloromethylation of 3-chlorododecanoic acid. One common method involves the reaction of 3-chlorododecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) at low temperatures (5-10°C) . The reaction proceeds with good to excellent yields, making it an efficient method for producing chloromethyl derivatives .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the industrial process .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 3-chlorododecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, alcohols, and thiols.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary alcohols and other reduced derivatives.
Scientific Research Applications
Chloromethyl 3-chlorododecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of chloromethyl 3-chlorododecanoate involves its reactivity as a chloromethylating agent. The chloromethyl group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is utilized in organic synthesis to introduce functional groups into molecules, thereby modifying their chemical and physical properties .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl ether: Used in similar chloromethylation reactions but is more volatile and toxic.
3-Chlorododecanoic acid: The parent compound used in the synthesis of chloromethyl 3-chlorododecanoate.
Chloromethyl benzene: Another chloromethylating agent used in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines a long aliphatic chain with a chloromethyl ester group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Properties
CAS No. |
80418-99-1 |
|---|---|
Molecular Formula |
C13H24Cl2O2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
chloromethyl 3-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-9-12(15)10-13(16)17-11-14/h12H,2-11H2,1H3 |
InChI Key |
GQHFPKLBEGPYQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CC(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















